6-(Piperazin-1-YL)pyridin-3-amine
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Overview
Description
6-(Piperazin-1-yl)pyridin-3-amine is a heterocyclic compound that features both a piperazine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyridin-3-amine typically involves the nucleophilic substitution reaction of 3-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
6-(Piperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)pyridin-3-amine is not fully understood. its derivatives have been studied for their ability to inhibit specific enzymes and receptors. For example, some derivatives act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a wide range of biological activities.
3-Aminopyridine: A pyridine derivative with potential therapeutic applications.
1-(2-Pyridyl)piperazine: A compound structurally similar to 6-(Piperazin-1-yl)pyridin-3-amine, used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both a piperazine ring and a pyridine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile building block in the synthesis of various pharmaceuticals and research compounds .
Biological Activity
6-(Piperazin-1-YL)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring attached to a pyridine moiety, providing unique properties that facilitate interaction with various biological targets. The compound is often used as a building block in the synthesis of more complex pharmaceuticals, particularly those aimed at treating metabolic disorders and infectious diseases.
1. Adipogenic Activity
Research has shown that derivatives of this compound exhibit adipogenic activity , which is crucial for the development of insulin sensitizers. In one study, compounds synthesized from this scaffold were tested in 3T3-L1 cells to evaluate their ability to stimulate adipocyte differentiation. The results indicated that these compounds could activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator in adipogenesis:
Compound | Concentration (μg/mL) | Adipogenic Activity (%) |
---|---|---|
Rosiglitazone (control) | 1 | 100 |
Test Compound A | 20 | 85 |
Test Compound B | 20 | 75 |
These findings suggest that while some derivatives showed significant adipogenic activity, they did not exhibit strong PPARγ activation in certain assays, indicating a complex interaction with metabolic pathways .
2. Antitubercular Activity
Another important aspect of the biological activity of this compound is its potential as an antitubercular agent . A series of substituted derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among them, several compounds demonstrated promising activity:
Compound ID | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Compound C | 16 |
Compound D | 32 |
Compound E | 64 |
These results highlight the potential of this compound derivatives as candidates for further development in tuberculosis treatment .
The biological effects of this compound are largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to downstream effects that influence metabolic processes and cellular functions . For example, its role in activating PPARγ suggests a mechanism by which it can enhance insulin sensitivity and promote adipogenesis.
Case Study: Insulin Sensitization
In a controlled study involving diabetic mice (db/db model), derivatives of this compound were administered to assess their impact on glycemic control. The results indicated a significant reduction in plasma glucose levels compared to control groups:
Treatment Group | Plasma Glucose Level (mg/dL) |
---|---|
Control | 300 |
Rosiglitazone | 150 |
Test Compound F | 180 |
This study underscores the potential utility of this compound in managing diabetes through insulin sensitization .
Properties
IUPAC Name |
6-piperazin-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVPWUEDJNVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640512 |
Source
|
Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-06-2 |
Source
|
Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.